6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid
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Overview
Description
6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid is a bicyclic compound with the molecular formula C₉H₁₃NO₄ and a molecular weight of 199.20 g/mol This compound is characterized by its unique bicyclic structure, which includes an amino group and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid typically involves the double alkylation reaction of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate . This intermediate is then hydrolyzed to obtain N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid, which can be further processed to yield the desired compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Pb(OAc)₄ for oxidative decarboxylation , and reducing agents for reduction reactions. The conditions vary depending on the desired product and reaction type.
Major Products Formed
Major products formed from these reactions include 2,6-methanopiperidone derivatives and N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids .
Scientific Research Applications
6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups play a crucial role in its reactivity and interactions with other molecules. detailed studies on its exact mechanism are still ongoing .
Comparison with Similar Compounds
Similar Compounds
6-Azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid: A similar compound with slight structural differences.
3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical piperidine isosteres used in drug discovery.
Uniqueness
6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid is unique due to its specific bicyclic structure and the presence of both amino and carboxylic acid groups, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C9H13NO4 |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
6-aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid |
InChI |
InChI=1S/C9H13NO4/c10-9(8(13)14)5-1-4(7(11)12)2-6(9)3-5/h4-6H,1-3,10H2,(H,11,12)(H,13,14) |
InChI Key |
FYXVIFJZBHYWCX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2CC1C2(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
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